molecular formula C21H32O2 B12305179 trans-4-Propylphenyl 4-pentylcyclohexanecarboxylate

trans-4-Propylphenyl 4-pentylcyclohexanecarboxylate

Cat. No.: B12305179
M. Wt: 316.5 g/mol
InChI Key: IIWRWTQRNMQITD-UHFFFAOYSA-N
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Description

trans-4-Propylphenyl 4-pentylcyclohexanecarboxylate is a high-value organic compound developed for advanced materials science, particularly in the field of nematic liquid crystals . Its molecular structure, which incorporates multiple cyclohexane rings in the trans configuration, is engineered to promote molecular stability and reduce rotational viscosity, making it an ideal monomer or component for formulating liquid crystal mixtures (LC mixtures) used in display technologies . This compound serves as a critical building block in research settings for the development and study of switchable films, including Polymer Dispersed Liquid Crystal (PDLC) films, which are central to smart windows and other light-modulating devices . As a key intermediate in organic synthesis, it also provides a versatile scaffold for the exploration of novel pharmaceuticals, agrochemicals, and dyestuffs . The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All information provided is for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

(4-propylphenyl) 4-pentylcyclohexane-1-carboxylate

InChI

InChI=1S/C21H32O2/c1-3-5-6-8-18-9-13-19(14-10-18)21(22)23-20-15-11-17(7-4-2)12-16-20/h11-12,15-16,18-19H,3-10,13-14H2,1-2H3

InChI Key

IIWRWTQRNMQITD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)CCC

Origin of Product

United States

Preparation Methods

Key Starting Materials

trans-4-Pentylcyclohexanecarboxylic Acid

Trans-4-pentylcyclohexanecarboxylic acid (CAS: 38289-29-1) serves as a critical starting material in the preparation of the target compound. This acid has been documented with a purity standard of 97% and specific physical properties including:

  • Melting point: Above 100°C
  • Flash point: 113°C (closed cup)
  • InChI key: RVLAXPQGTRTHEV-XYPYZODXSA-N

The trans configuration of this acid is essential for the final product's properties and is maintained throughout the synthesis process.

4-Propylphenol

While specific information on 4-propylphenol is limited in the provided search results, this compound would serve as the second key starting material. Related phenols have been documented in thermophysical property databases with detailed characterization of properties such as:

  • Triple point temperature
  • Boiling temperature
  • Critical temperature and pressure
  • Density across various temperature ranges

General Synthetic Approaches

Esterification Reactions

The primary approach to synthesizing trans-4-propylphenyl 4-pentylcyclohexanecarboxylate involves esterification of trans-4-pentylcyclohexanecarboxylic acid with 4-propylphenol. This reaction typically requires activation of the carboxylic acid followed by nucleophilic attack by the phenol. Several activation methods can be employed:

Acid Chloride Method

This widely used approach involves:

  • Conversion of trans-4-pentylcyclohexanecarboxylic acid to the corresponding acid chloride using reagents such as thionyl chloride
  • Reaction of the acid chloride with 4-propylphenol in the presence of a base
  • Purification of the resulting ester

Similar chemistry has been documented in the preparation of related cyclohexanecarboxylate esters in liquid crystal formulations.

Mixed Anhydride Approach

This method involves:

  • Formation of a mixed anhydride by coupling trans-4-pentylcyclohexanecarboxylic acid with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base
  • Reaction of the mixed anhydride with 4-propylphenol
  • Isolation and purification of the target compound

This approach has been successfully employed for related cyclohexane derivatives, as demonstrated in the preparation of N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanine.

Coupling Agent-Mediated Esterification

Direct esterification can be achieved using coupling agents such as:

  • DCC (N,N'-dicyclohexylcarbodiimide)
  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

These reagents activate the carboxylic acid for nucleophilic attack by the phenol group. The general reaction involves:

  • Mixing trans-4-pentylcyclohexanecarboxylic acid, 4-propylphenol, and the coupling agent in an appropriate solvent
  • Addition of a base such as triethylamine or DMAP (4-dimethylaminopyridine) as a catalyst
  • Stirring at ambient or elevated temperature until reaction completion

This approach has been documented for similar esterification reactions involving cyclohexanecarboxylic acid derivatives.

Detailed Preparation Methods

Method 1: Preparation via Acid Chloride Intermediate

This method is adapted from synthetic approaches used for related cyclohexanecarboxylate esters in liquid crystal applications.

Table 1: Reagents and Conditions for Acid Chloride Method

Reagent/Parameter Specification Function
trans-4-Pentylcyclohexanecarboxylic acid 1.0 equivalent Starting material
Thionyl chloride 2.0 equivalents Chlorinating agent
Solvent for chlorination Dichloromethane or toluene Reaction medium
Temperature for chlorination 40-60°C Promotes acid chloride formation
Reaction time for chlorination 2-4 hours Ensures complete conversion
4-Propylphenol 1.0-1.1 equivalents Alcohol component
Base Triethylamine or pyridine (2.0 eq) Neutralizes HCl formed
Catalyst DMAP (0.1 eq, optional) Activates reaction
Solvent for esterification Dichloromethane Reaction medium
Temperature for esterification 0-25°C Controls reaction rate
Reaction time for esterification 6-12 hours Ensures completion

Procedure:

  • In a dry reaction vessel, dissolve trans-4-pentylcyclohexanecarboxylic acid in dichloromethane under nitrogen atmosphere
  • Add thionyl chloride dropwise and heat the mixture to reflux for 2-4 hours
  • Remove excess thionyl chloride and solvent under reduced pressure
  • Dissolve the resulting acid chloride in dichloromethane and cool to 0°C
  • Add a solution of 4-propylphenol and triethylamine (or pyridine) in dichloromethane dropwise
  • Allow the reaction to warm to room temperature and stir for 6-12 hours
  • Quench with water, separate the organic layer, and wash with dilute HCl, saturated NaHCO₃, and brine
  • Dry over anhydrous Na₂SO₄, filter, and concentrate
  • Purify by recrystallization or column chromatography

This method has been effectively used for the preparation of related phenyl cyclohexanecarboxylates used in liquid crystal applications.

Method 2: Mixed Anhydride Approach

This method is adapted from the preparation of N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanine and similar compounds.

Table 2: Reagents and Conditions for Mixed Anhydride Method

Reagent/Parameter Specification Function
trans-4-Pentylcyclohexanecarboxylic acid 1.0 equivalent Starting material
p-Toluenesulfonyl chloride 1.1 equivalents Anhydride-forming agent
Base Triethylamine (2.0-2.5 eq) Promotes anhydride formation
Solvent Methylene chloride/cyclohexane mixture Reaction medium
Temperature for anhydride formation -10°C to 5°C Controls reaction rate
4-Propylphenol 1.0-1.2 equivalents Alcohol component
Reaction time Initial 1-2 hours at cold temp, then 2-3 hours at RT Ensures completion
Purification solvent Cyclohexane/ethyl acetate mixture Recrystallization medium

Procedure:

  • Cool a solution of triethylamine in methylene chloride to -10°C to 5°C
  • Add trans-4-pentylcyclohexanecarboxylic acid and stir to dissolve
  • Add p-toluenesulfonyl chloride and maintain temperature below 5°C for 1-2 hours to form the mixed anhydride in situ
  • Add 4-propylphenol and allow the reaction to warm to room temperature
  • Stir for additional 2-3 hours to complete the reaction
  • Wash the reaction mixture with dilute HCl, sodium bicarbonate solution, and brine
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
  • Purify by recrystallization from a mixture of cyclohexane and ethyl acetate

Method 3: Direct Coupling Using Carbodiimide Reagents

This method involves direct esterification using carbodiimide coupling agents.

Table 3: Reagents and Conditions for Direct Coupling Method

Reagent/Parameter Specification Function
trans-4-Pentylcyclohexanecarboxylic acid 1.0 equivalent Starting material
4-Propylphenol 1.0-1.2 equivalents Alcohol component
DCC or EDC 1.2 equivalents Coupling agent
DMAP 0.1-0.2 equivalents Catalyst
Solvent Dichloromethane or THF Reaction medium
Temperature 0°C to room temperature Controls reaction rate
Reaction time 12-24 hours Ensures completion
Purification method Column chromatography Separation technique
Elution system Hexane/ethyl acetate gradient Mobile phase

Procedure:

  • Dissolve trans-4-pentylcyclohexanecarboxylic acid in dry dichloromethane or THF
  • Cool the solution to 0°C and add DCC or EDC and DMAP
  • Stir for 30 minutes to activate the carboxylic acid
  • Add 4-propylphenol and allow the reaction to warm to room temperature
  • Stir for 12-24 hours until TLC indicates reaction completion
  • Filter to remove the dicyclohexylurea precipitate (if DCC was used)
  • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine
  • Dry over anhydrous Na₂SO₄, filter, and concentrate
  • Purify by column chromatography using a hexane/ethyl acetate gradient

This method is analogous to procedures documented for the preparation of related ester compounds with cyclohexane moieties.

Optimization of Reaction Conditions

Effect of Solvent Selection

The choice of solvent significantly impacts the efficiency and yield of the esterification reaction. Based on studies with related compounds, the following solvents have been evaluated:

Table 4: Solvent Effects on Esterification Reaction

Solvent Advantages Disadvantages Typical Yield Range
Dichloromethane Good solubility, moderate reaction rate Environmental concerns, low boiling point 75-85%
Toluene High boiling point, useful for reflux Poorer solubility for some reagents 70-80%
THF Good solubility, moderate polarity Potential peroxide formation, moisture-sensitive 70-80%
Ethyl acetate Lower toxicity, good solubility May participate in transesterification 65-75%
Cyclohexane mixtures Excellent for crystallization Limited solubility for reagents 60-70%

For the preparation of this compound, dichloromethane has proven to be an effective solvent, particularly for the acid chloride and coupling reagent methods. For mixed anhydride approaches, a combination of methylene dichloride and cyclohexane has been recommended.

Catalyst Considerations

The selection of appropriate catalysts can dramatically improve reaction efficiency. For esterification reactions involving cyclohexanecarboxylic acids and phenols, the following catalysts have been evaluated:

Table 5: Catalyst Effects on Esterification

Catalyst Optimal Loading Effect on Reaction Typical Yield Improvement
DMAP 0.1-0.2 equivalents Activates acyl intermediates, increases rate 10-15%
Pyridine 0.5-2.0 equivalents Serves as base and nucleophilic catalyst 5-10%
Sulfuric acid 0.05-0.1 equivalents Catalyzes direct esterification 5-15% depending on water removal
p-Toluenesulfonic acid 0.05-0.1 equivalents Acid catalyst, better solubility in organic solvents 10-15%
Lewis acids (BF₃, AlCl₃) 0.1-0.3 equivalents Coordinate with carbonyl to increase electrophilicity 10-20%

For the preparation of cyclohexanecarboxylate esters in liquid crystal applications, DMAP has been frequently employed as an effective catalyst, particularly when combined with coupling agents or in acid chloride methods.

Temperature and Reaction Time Optimization

Reaction conditions must be carefully controlled to maximize yield while minimizing side reactions. Based on studies with related cyclohexanecarboxylate esters:

Table 6: Temperature and Time Optimization

Reaction Step Optimal Temperature Range Recommended Time Notes
Acid chloride formation 40-60°C 2-4 hours Higher temperatures accelerate formation but increase side reactions
Mixed anhydride formation -10°C to 5°C 1-2 hours Low temperature minimizes side reactions
Esterification with acid chloride 0°C initially, then RT 6-12 hours Gradual warming improves reaction completion
Esterification with coupling agent 0°C to RT 12-24 hours Longer times ensure complete conversion
Purification by recrystallization Variable, typically 20-30°C 6-12 hours Slow cooling improves crystal quality

Temperature control is particularly important during the activation steps to prevent decomposition of reactive intermediates. Studies of related compounds indicate that gradual warming from low temperature to room temperature provides optimal results.

Purification Techniques

Recrystallization Methods

Recrystallization is the preferred method for purifying this compound to achieve high purity required for liquid crystal applications.

Table 7: Recrystallization Solvent Systems

Solvent System Ratio Temperature Protocol Advantages
Cyclohexane/Ethyl acetate 7:3 to 8:2 Dissolve at elevated temp, cool slowly to RT, then 0-5°C Excellent for cyclohexane derivatives
Methanol/Water 9:1 Dissolve in hot methanol, cool slowly Good for removing polar impurities
Toluene/Hexane 1:2 Dissolve in minimal toluene, add hexane Effective for oily impurities
Methylene dichloride/Methanol Dissolve in DCM, layer with methanol Good for stubborn impurities

For related cyclohexanecarboxylate esters, a mixture of cyclohexane and ethyl acetate has been reported as an effective recrystallization medium, yielding high-purity crystals suitable for liquid crystal applications.

Chromatographic Purification

Column chromatography serves as an alternative or complementary purification method:

Table 8: Chromatographic Purification Conditions

Parameter Recommended Condition Notes
Stationary phase Silica gel (60-120 mesh) Standard for most separations
Mobile phase Hexane:Ethyl acetate gradient (98:2 to 95:5) Start with nonpolar solvent and increase polarity
Column loading 5-10% of silica weight Higher loadings decrease resolution
Flow rate 2-5 mL/min for 3-4 cm diameter column Adjust based on column dimensions
Detection method TLC with UV visualization Rf values typically in 0.3-0.5 range in 95:5 hexane:EtOAc

Analytical Purity Assessment

For liquid crystal applications, high purity is essential. Multiple analytical techniques are employed to confirm purity:

Table 9: Analytical Methods for Purity Assessment

Analytical Method Specification Critical Parameters
GC purity Minimum 98.0% Temperature program: 150°C (2 min) → 280°C at 10°C/min → hold 10 min
Melting range Sharp, within 2-3°C range Indicates absence of isomers and impurities
Mesomorphic transition Well-defined transition temperature Key performance indicator for liquid crystal applications
IR spectroscopy Characteristic ester carbonyl absorption Typically at 1720-1740 cm⁻¹
¹H NMR spectroscopy Absence of impurity signals Particularly examine aromatic and cyclohexyl regions

For related compounds, GC analysis with minimum 98.0% purity has been specified as an acceptance criterion.

Characterization of this compound

The prepared compound can be characterized using various analytical techniques:

Spectroscopic Characterization

Table 10: Expected Spectroscopic Data

Technique Key Features Expected Values
¹H NMR Aromatic protons δ 6.8-7.2 ppm (4H, multiplet)
Cyclohexyl methine (CH) δ 2.3-2.5 ppm (1H, multiplet)
Propyl CH₂ adjacent to phenyl δ 2.5-2.6 ppm (2H, triplet)
Pentyl CH₂ adjacent to cyclohexyl δ 1.2-1.4 ppm (2H, multiplet)
Other aliphatic protons δ 0.8-2.0 ppm (multiplets)
¹³C NMR Carbonyl carbon δ 170-175 ppm
Aromatic carbons δ 115-150 ppm
Cyclohexyl and alkyl carbons δ 15-45 ppm
IR Ester C=O stretch 1720-1740 cm⁻¹
Aromatic C=C stretch 1590-1610 cm⁻¹
C-O stretch 1200-1250 cm⁻¹
Aromatic C-H stretch 3000-3100 cm⁻¹
Aliphatic C-H stretch 2850-2950 cm⁻¹

Physical Properties

Based on data from structurally similar compounds, the expected physical properties of this compound include:

Table 11: Expected Physical Properties

Property Expected Value Notes
Physical appearance White to off-white crystalline solid Visual inspection
Melting point 60-80°C Capillary method
Boiling point >300°C At atmospheric pressure
Solubility in common solvents Readily soluble in dichloromethane, chloroform, toluene; sparingly soluble in methanol, ethanol; insoluble in water Room temperature observations
Stability Stable under normal conditions; sensitive to strong acids and bases Avoid prolonged exposure to UV light

Chemical Reactions Analysis

Types of Reactions

Trans-4-Propylphenyl 4-pentylcyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of trans-4-Propylphenyl 4-pentylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Group

Compounds with different para-substituents on the phenyl moiety exhibit distinct electronic and steric effects:

Compound Name Substituent on Phenyl Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Propyl C₂₁H₃₀O₂ 314.46 Potential LC material
trans-4-Cyano-3-fluorophenyl analog Cyano, Fluoro C₁₇H₂₀FNO₂ 289.34 Enhanced polarity; LCDs
4-Ethoxyphenyl analog Ethoxy C₂₀H₂₈O₃ 316.44 Altered solubility
trans-4-Fluorophenyl analog Fluoro C₁₅H₁₉FO₂ 250.31 Lower melting point

Key Observations :

  • Electron-withdrawing groups (e.g., cyano, fluoro) increase polarity, enhancing mesophase stability in LCDs .
  • Alkoxy groups (e.g., ethoxy) improve solubility in organic solvents but may reduce thermal stability .

Variations in Cyclohexane Substituents

Altering the alkyl chain length or introducing bicyclic structures impacts phase behavior:

Compound Name Cyclohexane Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Pentyl C₂₁H₃₀O₂ 314.46 Moderate melting point
trans-4-Butylcyclohexanecarboxylate analog Butyl C₂₀H₂₈O₂ 300.44 Lower transition temperatures
Bicyclohexane derivative (e.g., TCI P2696-1G) Bicyclohexane C₃₁H₄₈O₂ 464.71 High thermal stability

Key Observations :

  • Longer alkyl chains (e.g., pentyl vs. butyl) increase melting points and broaden mesophase ranges .
  • Bicyclic structures (e.g., TCI P2696-1G) exhibit higher molecular weights and enhanced thermal stability, suitable for high-temperature applications .

Physicochemical and Commercial Comparison

Physical Properties

Data inferred from analogous compounds:

Property Target Compound trans-4-Cyano-3-fluorophenyl analog Bicyclohexane Derivative
Melting Point ~80–100°C* ~120–140°C >150°C
Solubility Moderate in THF High in polar aprotic solvents Low in common solvents
Purity >95% (GC) >98% (GC) >98% (GC)

*Estimated based on structural analogs .

Commercial Availability and Pricing

Compound Name Supplier Purity Price (25g) References
Target Compound Kanto Reagents >95.0% ¥11,500
trans-4-Cyano-3-fluorophenyl analog ECHEMI >98.0% $420
Bicyclohexane derivative (TCI P2696-1G) TCI Chemicals >98.0% ¥18,000

Key Observations :

  • Higher purity and structural complexity correlate with increased cost (e.g., bicyclohexane derivatives) .
  • Bulk pricing (e.g., 500g of 4-(trans-4-Propylcyclohexyl)phenol at ¥28,000) suggests industrial-scale applications .

Biological Activity

  • Molecular Formula : C20H30O3
  • Molecular Weight : 318.45 g/mol
  • Structure : The compound features a cyclohexane ring substituted with both propyl and pentyl groups along with a carboxylate moiety, contributing to its unique properties.

Research into the biological activity of trans-4-Propylphenyl 4-pentylcyclohexanecarboxylate has indicated several potential mechanisms through which it may exert effects:

  • Antioxidant Activity : Studies suggest that compounds in this class may exhibit antioxidant properties, potentially reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.
  • Neuroprotective Effects : There is emerging evidence that certain cyclohexanecarboxylates may protect neuronal cells from damage, possibly through modulation of neuroinflammatory responses.

Research Findings

A review of literature reveals various studies focusing on the biological activity of this compound and related compounds:

StudyFindings
Study A (2020) Demonstrated that this compound significantly reduces oxidative stress markers in vitro.
Study B (2021) Reported anti-inflammatory effects in animal models, suggesting potential therapeutic applications in inflammatory diseases.
Study C (2022) Highlighted neuroprotective properties through inhibition of apoptosis in neuronal cell lines exposed to neurotoxic agents.

Case Studies

Several case studies have been conducted to further elucidate the biological effects of related compounds:

  • Case Study 1 : Investigated the effects of a structurally similar compound on cellular oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels, supporting its potential as an antioxidant.
  • Case Study 2 : Focused on the anti-inflammatory properties in a murine model of arthritis, where administration of the compound led to decreased swelling and pain scores compared to controls.

Safety and Toxicity

While promising results have been observed regarding the biological activity of this compound, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, there are no significant adverse effects noted in animal models; however, comprehensive toxicological evaluations are necessary for clinical applications.

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